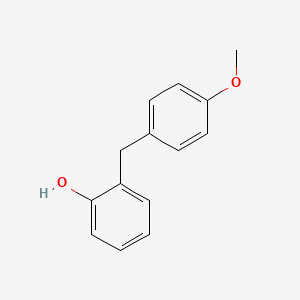

2-(4-Methoxybenzyl)phenol

Description

The exact mass of the compound 2-(4-Methoxybenzyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxybenzyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZWVPLMSWPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293138 | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37155-50-3 | |

| Record name | 37155-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxybenzyl)phenol: Elucidating its Core Properties

A comprehensive exploration of the synthesis, characterization, and potential applications of 2-(4-Methoxybenzyl)phenol for researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxybenzyl)phenol is a substituted phenol derivative with a molecular structure featuring a phenol ring substituted with a 4-methoxybenzyl group at the ortho position. This arrangement of aromatic rings and functional groups suggests potential for diverse applications in medicinal chemistry and materials science, owing to the established bioactivity of related phenolic and biphenyl compounds. This technical guide provides a detailed overview of the fundamental properties, synthesis, and characterization of 2-(4-Methoxybenzyl)phenol, offering a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 2-(4-Methoxybenzyl)phenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| CAS Number | 38940-06-6 | |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of 2-(4-Methoxybenzyl)phenol

The synthesis of 2-(4-Methoxybenzyl)phenol can be approached through several established synthetic methodologies for the formation of carbon-carbon bonds between aromatic rings. A plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 2-(4-Methoxybenzyl)phenol, this would involve the reaction of a suitably protected 2-halophenol with 4-methoxybenzylboronic acid or a related boronate ester.

Caption: A generalized workflow for the synthesis of 2-(4-Methoxybenzyl)phenol via a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures and has not been experimentally validated for this specific synthesis.

-

Protection of Phenolic Hydroxyl Group: The hydroxyl group of 2-bromophenol is protected using a suitable protecting group (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS)) to prevent side reactions.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the protected 2-bromophenol (1.0 eq), 4-methoxybenzylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined.

-

Solvent Addition: A degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio, is added to the flask.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a MOM group or fluoride-mediated cleavage for a TBDMS group) to yield the final product, 2-(4-Methoxybenzyl)phenol.

Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for 2-(4-Methoxybenzyl)phenol are not widely available, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and the benzyl rings. The methylene bridge protons would likely appear as a singlet. The methoxy group protons would also be a sharp singlet, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The chemical shifts would be characteristic of the aromatic carbons, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-O stretching of the ether and phenol would be observed in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 214.26. Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the methoxy group.

Potential Applications

While specific applications for 2-(4-Methoxybenzyl)phenol have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers:

-

Medicinal Chemistry: Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties. The presence of the methoxybenzyl group could modulate these activities and influence pharmacokinetic properties. This makes 2-(4-Methoxybenzyl)phenol a potential scaffold for the development of new therapeutic agents.

-

Material Science: Phenolic resins are widely used as adhesives and coatings. The incorporation of the benzyl moiety could impart specific properties such as improved thermal stability or altered solubility, making it a candidate for the development of novel polymers and materials.

Safety and Handling

Detailed toxicological data for 2-(4-Methoxybenzyl)phenol is not available. However, as with all phenolic compounds, it should be handled with appropriate safety precautions. It is likely to be a skin and eye irritant.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

2-(4-Methoxybenzyl)phenol represents an intriguing yet underexplored molecule with potential for further investigation. This technical guide has outlined its fundamental properties, a plausible synthetic route, and predicted characterization data. It is the hope that this information will serve as a valuable starting point for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science to unlock the full potential of this compound. Further experimental validation of its synthesis and a thorough investigation of its biological and material properties are warranted.

References

-

PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

The Ascendancy of 2-Benzylphenols: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Enduring Interest

The substituted 2-benzylphenol scaffold, a seemingly simple arrangement of two aromatic rings bridged by a methylene group with a strategically placed hydroxyl, has captivated chemists and pharmacologists for over a century. Its journey from an obscure synthetic derivative in the early 20th century to a privileged core in modern drug discovery is a testament to its remarkable chemical versatility and profound biological activity. This guide delves into the rich history, diverse synthesis, and multifaceted therapeutic applications of this fascinating class of compounds, offering a comprehensive resource for professionals engaged in the pursuit of novel therapeutics. We will explore the causal relationships behind experimental choices, the self-validating nature of robust protocols, and the authoritative scientific grounding that underpins our current understanding.

I. The Genesis of a Scaffold: A Historical Perspective

The story of substituted 2-benzylphenols begins in the early 20th century, emerging from the broader exploration of phenol derivatives.[1] While the exact date and discoverer of the parent 2-benzylphenol remain somewhat veiled in the annals of chemical literature, its initial synthesis was likely a result of investigations into Friedel-Crafts alkylation reactions of phenols.[1] These early explorations were driven by a desire to understand the fundamental reactivity of aromatic compounds and to create new molecules with potential industrial applications, such as dyes and polymers.

A key conceptual leap in the synthesis of ortho-substituted phenols, including 2-benzylphenols, came from the study of intramolecular rearrangements. The Fries rearrangement , first reported by German chemist Karl Theophil Fries in 1908, demonstrated the conversion of phenyl esters to hydroxy aryl ketones using a Lewis acid catalyst.[2][3] This reaction, proceeding through an acylium ion intermediate, provided a pathway to ortho-acylated phenols, which could then be further modified.

Similarly, the Claisen rearrangement , discovered by Rainer Ludwig Claisen, involves the thermal rearrangement of allyl phenyl ethers to ortho-allylphenols.[4][5][6][7] This concerted pericyclic reaction provided a reliable method for introducing an allyl group specifically at the ortho position, a crucial step in the synthesis of many naturally occurring and synthetic 2-substituted phenols. The mechanism involves a six-membered cyclic transition state, leading to a dienone intermediate that subsequently tautomerizes to the aromatic phenol.[6][7]

These foundational reactions, while not directly producing 2-benzylphenols in a single step, laid the intellectual and methodological groundwork for the selective ortho-functionalization of phenols, a critical challenge that needed to be overcome to access this class of compounds efficiently. Early patents from the mid-20th century describe the synthesis of o-benzylphenol for applications such as dye leveling agents, often employing the reaction of phenol with benzyl chloride or benzyl alcohol in the presence of strong acids like aluminum chloride, albeit with challenges in controlling regioselectivity.[8][9]

II. Constructing the Core: A Survey of Synthetic Methodologies

The synthesis of the 2-benzylphenol core has evolved significantly from its early reliance on classical electrophilic aromatic substitution. Modern synthetic chemistry offers a diverse toolkit for the regioselective and efficient construction of these valuable molecules.

A. The Workhorse: Friedel-Crafts Benzylation

The Friedel-Crafts alkylation of phenols with benzyl halides or benzyl alcohols remains a fundamental approach to 2-benzylphenols.[1][10] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the benzylating agent to generate a benzyl carbocation or a polarized complex that then undergoes electrophilic attack on the electron-rich phenol ring.

Mechanism of Friedel-Crafts Benzylation of Phenol:

Caption: Mechanism of Friedel-Crafts benzylation of phenol.

However, this method often suffers from a lack of regioselectivity, yielding a mixture of ortho and para isomers, and the potential for polyalkylation.[8] The choice of catalyst and reaction conditions can influence the ortho/para ratio, with milder catalysts and lower temperatures sometimes favoring the para product.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Benzyl Chloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent such as carbon disulfide or dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 eq) in the same solvent to the stirred suspension.

-

Benzylation: To the resulting mixture, add benzyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.

B. Modern Marvels: Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls and their derivatives, including 2-benzylphenols. The Suzuki-Miyaura coupling , in particular, has emerged as a powerful tool. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. While less common for direct C(sp³)-C(sp²) coupling at the benzylic position, variations of this methodology have been developed.

A more direct approach involves the coupling of a suitably protected 2-halophenol with a benzylboronic acid derivative or, conversely, a 2-hydroxyphenylboronic acid with a benzyl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Benzylphenol Synthesis

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromophenol (1.0 eq), benzylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand such as SPhos or XPhos (0.04 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 2-benzylphenol.

C. The Elegance of Rearrangements: A Modern Twist on Classic Reactions

While the Fries and Claisen rearrangements are historical pillars, their principles continue to inspire modern synthetic strategies. For instance, the rearrangement of benzyl phenyl ethers to 2-benzylphenols can be catalyzed by solid acids like activated alumina, offering a more environmentally friendly and selective alternative to traditional Lewis acids. This process can be performed in either the liquid or vapor phase.[8]

D. The Case of the Natural Products: Synthesis of Magnolol and Honokiol

Magnolol and honokiol, two isomeric neolignans found in the bark of Magnolia species, are prominent examples of naturally occurring substituted 2-benzylphenols.[11] Their synthesis has been a subject of considerable interest due to their wide range of biological activities.

A common synthetic route to magnolol involves the Suzuki coupling of two molecules of a 4-allyl-2-bromophenol derivative. The synthesis of honokiol, which has a different connectivity, often relies on strategies that construct the biphenyl bond at a later stage.

Experimental Protocol: Synthesis of a Magnolol Derivative via Esterification

This protocol describes the synthesis of a magnolol butyrate derivative, a pro-drug strategy to enhance bioactivity.[11]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve magnolol (1.0 g, 3.76 mmol) in dry acetone (30 mL).

-

Base Addition: Add potassium carbonate (1.04 g, 7.52 mmol) to the solution.

-

Reflux: Stir the reaction mixture under reflux for 30 minutes.

-

Acylation: Add butyryl chloride (0.80 g, 7.52 mmol) to the mixture and continue stirring under reflux for 24 hours.

-

Work-up: Filter the solution and evaporate the solvent under reduced pressure to obtain a viscous oil.

-

Purification: Purify the crude product by flash chromatography using dichloromethane as the eluent to yield the desired magnolol dibutyrate.

III. The Biological Arena: Therapeutic Potential and Mechanisms of Action

Substituted 2-benzylphenols, both naturally occurring and synthetic, exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development.

A. The Powerhouses: Magnolol and Honokiol

Magnolol and honokiol have been extensively studied for their anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.

-

Anti-inflammatory and Antioxidant Activity: These compounds are potent scavengers of reactive oxygen species (ROS) and can inhibit pro-inflammatory signaling pathways. A key mechanism is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12][13][14][15][16] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Magnolol and honokiol can inhibit the degradation of IκB, thereby preventing NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by magnolol and honokiol.

-

Anticancer Activity: Magnolol and honokiol induce apoptosis (programmed cell death) in various cancer cell lines. They can modulate multiple signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .[17][18][19][20][21] The PI3K/Akt pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Magnolol and honokiol can inhibit the phosphorylation and activation of Akt, leading to the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

Caption: Inhibition of the PI3K/Akt signaling pathway by magnolol and honokiol.

Furthermore, these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23][24][25][26] They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, the executioners of apoptosis.

Caption: Induction of apoptosis by magnolol and honokiol.

B. Synthetic Derivatives: Expanding the Therapeutic Horizon

The 2-benzylphenol scaffold has served as a template for the design and synthesis of a vast number of derivatives with a wide range of biological activities. By modifying the substitution pattern on both aromatic rings, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of potent and selective agents for various therapeutic targets. For instance, synthetic 2-benzylphenol derivatives have been investigated as:

-

Antimicrobial agents

-

Analgesics

-

Antiviral agents

-

Enzyme inhibitors

The table below summarizes the in vitro cytotoxic activity of some representative synthetic 2-benzylphenol derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BTA-1 (a benzothiazole derivative) | SKLU-1 (Lung cancer) | 38.4% inhibition | [27] |

| BZM-2 (a benzimidazole derivative) | U-251 (Glioblastoma) | ~15% inhibition | [27] |

| Compound 4 (a synthetic benzaldehyde) | MDA-MB231 (Breast cancer) | 59.90 ± 3.9 | [28] |

| Compound 5 (a synthetic benzaldehyde) | MDA-MB231 (Breast cancer) | 35.40 ± 4.2 | [28] |

IV. Future Directions: The Unfolding Potential of 2-Benzylphenols

The journey of substituted 2-benzylphenols is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for this versatile scaffold to yield novel therapeutics continues to grow. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the 2-benzylphenol core to identify novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular targets of bioactive 2-benzylphenols to gain a deeper understanding of their mechanisms of action.

-

Drug Delivery Systems: Developing innovative formulations to improve the bioavailability and targeted delivery of these often-lipophilic compounds.

-

Clinical Translation: Advancing the most promising 2-benzylphenol-based drug candidates into clinical trials to evaluate their safety and efficacy in humans.

V. References

-

[Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][17][19] Azoles - MDPI]([Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4117243A - Preparation of o-benzylphenol - Google Patents [patents.google.com]

- 9. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling Pathway Diagram [scispace.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. cusabio.com [cusabio.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Methoxybenzyl)phenol: Structural Analogs, Derivatives, and Their Biological Significance

Foreword: The Architectural Nuances of Phenolic Scaffolds in Drug Discovery

The journey of a drug from a conceptual molecule to a clinical candidate is one of meticulous design, synthesis, and evaluation. Central to this endeavor is the art of molecular architecture – the strategic modification of a core chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties. The 2-(4-methoxybenzyl)phenol core represents a fascinating and privileged scaffold in this context. Its inherent structural features – a phenolic hydroxyl group, a flexible benzyl moiety, and a methoxy substituent – provide a versatile platform for the development of a diverse array of bioactive compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of 2-(4-methoxybenzyl)phenol. We will explore not just the "what" and the "how," but the critical "why" that underpins the scientific rationale for the design and investigation of these molecules.

The Core Moiety: 2-(4-Methoxybenzyl)phenol

The foundational molecule, 2-(4-methoxybenzyl)phenol, is a diarylmethane derivative characterized by a phenol ring linked to a 4-methoxybenzyl group at the ortho position.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 2-(4-methoxybenzyl)phenol |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 38940-06-6[1] |

The presence of the phenolic hydroxyl group makes it a weak acid and a potential hydrogen bond donor, while the methoxy group and the aromatic rings contribute to its lipophilicity. The flexible benzyl linker allows the two aromatic rings to adopt various spatial orientations, which can be crucial for binding to biological targets.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-(4-methoxybenzyl)phenol and its derivatives often involves classical organic reactions that allow for precise control over the final structure.

Friedel-Crafts Alkylation and Related Reactions

A common approach to constructing the diarylmethane core is through Friedel-Crafts type reactions.

This protocol is a generalized example based on common synthetic strategies for creating benzylphenol structures.

Objective: To synthesize a substituted 2-benzylphenol via acid-catalyzed alkylation of a phenol with a benzyl alcohol.

Materials:

-

Substituted phenol (e.g., p-cresol)

-

Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol)

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in the chosen solvent.

-

Add the substituted benzyl alcohol (1.0-1.2 eq) to the solution.

-

Add the acid catalyst (catalytic amount, e.g., 10 mol%).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the catalyst (if solid) and wash with the solvent.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Causality in Experimental Choices: The choice of an acid catalyst is critical; solid acid catalysts like Amberlyst-15 are often preferred for their ease of removal and reduced waste generation. The stoichiometry of the reactants is adjusted to maximize the yield of the desired mono-alkylated product and minimize poly-alkylation.

Key Structural Analogs and Derivatives and Their Biological Activities

The versatility of the 2-(4-methoxybenzyl)phenol scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities.

Schiff Base Derivatives: Versatile Pharmacophores

Schiff bases, characterized by an imine (-C=N-) group, are readily synthesized from the condensation of an aldehyde or ketone with a primary amine. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a close structural relative of our core, is a common starting material for such derivatives.

A notable example is the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol from vanillin and p-anisidine.[2][3][4][5] This compound has demonstrated significant antioxidant activity.[2][4][5]

The synthesis is typically a straightforward condensation reaction.[2][3][4][5]

-

Diagram of Synthesis:

Caption: Synthesis of a Schiff base from vanillin.

The antioxidant activity of these Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][4][5] The 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compound showed a high yield of 95% and an EC50 value of 10.46 ppm in the DPPH assay, indicating potent antioxidant potential.[2]

Hydroxylated Biphenyls: Dimers with Enhanced Activity

Dimerization of 4-substituted-2-methoxyphenols can lead to the formation of hydroxylated biphenyls, which often exhibit enhanced biological activity compared to their monomeric precursors.[1][6][7][8] These compounds have shown promise as anticancer agents.

A study on eugenol- and curcumin-analog hydroxylated biphenyls revealed that two curcumin-biphenyl derivatives displayed significant growth inhibitory activities against various malignant melanoma cell lines, with IC50 values ranging from 1 to 13 µM.[1][6]

-

Structure-Activity Relationship (SAR) Insights: The spatial arrangement of the two phenolic rings and the nature of the substituents play a crucial role in their antiproliferative activity. Molecular modeling studies have been employed to understand the preferred conformations for biological activity.[1][6]

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): A Dual-Regulating Anticancer Agent

MMPP is a derivative that has been investigated for its anticancer properties, particularly in breast and ovarian cancers.[6][9]

MMPP exerts its anticancer effects through a multi-targeted approach. In breast cancer cells, it has been shown to dually regulate VEGFR2 and PPARγ, leading to the downregulation of AKT activity.[6] This, in turn, induces apoptosis and suppresses cell migration and invasion.[6] In ovarian cancer cells, MMPP has been found to inhibit ERK and STAT3 signaling pathways, leading to apoptotic cell death.[9]

-

Signaling Pathway Diagram:

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(4-methoxybenzyl)phenol derivatives is intricately linked to their chemical structure.

Role of Phenolic Hydroxyl and Methoxy Groups in Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to scavenge free radicals. The position and presence of other substituents, such as the methoxy group, can modulate this activity. [4][10]

-

Key Finding: Studies on phenolic acids have shown that methoxy and phenolic hydroxyl groups generally enhance antioxidant activities. [4][10]The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). [4][10]

Impact of Substituents on Anticancer Activity

In the context of anticancer activity, the nature and position of substituents on both aromatic rings can significantly influence potency and selectivity. For instance, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, para-chloro and para-methoxy substituents on the phenethylamino moiety were found to be favorable for activity against certain cancer cell lines. [11]

-

SAR Workflow Diagram:

Caption: Iterative workflow for SAR studies.

Future Directions and Perspectives

The 2-(4-methoxybenzyl)phenol scaffold and its derivatives continue to be a rich source of biologically active compounds. Future research should focus on:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets, such as the dual-acting MMPP, holds significant promise for overcoming drug resistance in cancer.

-

Exploring New Biological Targets: While much of the focus has been on anticancer and antioxidant activities, these scaffolds should be screened against a broader range of biological targets to uncover new therapeutic applications.

-

Advanced Drug Delivery Systems: Formulating promising lead compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

-

Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

-

Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar. Retrieved from [Link]

-

Dettori, M. A., Fabbri, D., Fois, M., Delogu, G., & Piras, S. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

-

Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Retrieved from [Link]

-

Kim, D. H., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013. Retrieved from [Link]

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. Retrieved from [Link]

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Retrieved from [Link]

-

Maccioni, E., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. Retrieved from [Link]

-

Priyadarsini, K. I., Guha, S. N., & Rao, M. N. A. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. Retrieved from [Link]

-

Zheng, Y. Z., Deng, G., & Liang, Q. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Food Chemistry, 307, 125521. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 6. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(4-Methoxybenzyl)phenol for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Methoxybenzyl)phenol (C₁₄H₁₄O₂), a molecule of interest in synthetic chemistry and drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and verification of this compound. This document is designed to serve as a practical reference for researchers, scientists, and professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols and an in-depth interpretation of the spectral features. By synthesizing theoretical principles with practical application, this guide aims to establish a complete and trustworthy spectroscopic profile of 2-(4-Methoxybenzyl)phenol.

Introduction

2-(4-Methoxybenzyl)phenol is a diarylmethane derivative featuring a phenol ring linked to a methoxy-substituted benzyl group via a methylene bridge. The structural complexity and the presence of multiple functional groups—a hydroxyl, a methoxy, and two distinct aromatic rings—make its unequivocal characterization a prime example of the power of integrated spectroscopic techniques. Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to drug development, where precise molecular architecture dictates biological activity.

This guide provides an authoritative walkthrough of the essential spectroscopic data (NMR, IR, MS) required to confirm the identity and purity of 2-(4-Methoxybenzyl)phenol. Each section explains the causality behind experimental choices and provides a logical framework for data interpretation, ensuring a self-validating system for analysis.

Molecular Structure and Spectroscopic Workflow

The first step in any spectroscopic analysis is a theoretical examination of the molecule to predict the expected signals. The structure of 2-(4-Methoxybenzyl)phenol, with its distinct proton and carbon environments, allows for a clear, predictable spectroscopic fingerprint.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for 2-(4-Methoxybenzyl)phenol for NMR assignments.

Spectroscopic Characterization Workflow

Caption: Workflow for the complete spectroscopic characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Methoxybenzyl)phenol, we expect distinct signals for the phenolic and methoxy-substituted rings, the methylene bridge, the hydroxyl proton, and the methoxy protons.

Experimental Protocol: NMR

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][3] The choice of solvent is critical; CDCl₃ is preferred for nonpolar organic compounds as its residual peak (~7.26 ppm) typically does not interfere with key signals.[1]

-

Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[4] The final sample height should be 4-5 cm.[1]

-

Execution : Cap the tube and wipe it clean. Insert the sample into the spectrometer.[1] The experiment involves three main steps:

-

Locking : The spectrometer stabilizes the magnetic field by locking onto the deuterium signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.

-

Acquisition : The appropriate pulse sequences are run to acquire the ¹H and ¹³C spectra.[1]

-

¹H NMR Data: Interpretation and Assignment

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-phenol (OH) | 4.0 - 7.0 | Broad Singlet | 1H | The chemical shift is variable and concentration-dependent; the signal is often broad due to hydrogen bonding and chemical exchange.[5][6] |

| H-3, H-4, H-5, H-6 | 6.70 - 7.20 | Multiplets | 4H | Aromatic protons on the phenol ring. Their exact shifts and splitting patterns depend on the electronic effects of the hydroxyl and benzyl substituents. |

| H-2', H-6' | ~7.15 | Doublet (J ≈ 8.5 Hz) | 2H | These protons are ortho to the electron-donating methoxy group and are chemically equivalent. They appear as a doublet due to coupling with H-3'/H-5'.[7] |

| H-3', H-5' | ~6.85 | Doublet (J ≈ 8.5 Hz) | 2H | These protons are meta to the methoxy group and are shielded. They are equivalent and appear as a doublet due to coupling with H-2'/H-6'.[7] |

| H-7 (CH₂) | ~3.95 | Singlet | 2H | These benzylic protons are adjacent to two aromatic rings and typically appear as a singlet in the range of 2.2-3.0 ppm, but are shifted downfield by the adjacent electron-withdrawing phenol ring.[8][9] |

| H-1'' (OCH₃) | ~3.78 | Singlet | 3H | Methoxy group protons are highly shielded and characteristically appear as a sharp singlet.[10] |

¹³C NMR Data: Interpretation and Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~154 | Aromatic carbon bearing the -OH group, significantly deshielded by the electronegative oxygen.[5] |

| C-4' | ~158 | Aromatic carbon bonded to the -OCH₃ group, deshielded by oxygen. |

| C-1' | ~133 | Quaternary aromatic carbon of the methoxy-substituted ring. |

| C-2 | ~130 | Quaternary aromatic carbon of the phenol ring, site of the benzyl substitution. |

| C-3, C-5, C-4, C-6 | 115 - 130 | Carbons of the phenol ring. |

| C-2', C-6' | ~129 | Aromatic carbons ortho to the methylene bridge. |

| C-3', C-5' | ~114 | Aromatic carbons meta to the methylene bridge, shielded by the methoxy group. |

| C-1'' (OCH₃) | ~55.2 | The carbon of the methoxy group, a characteristic shift for aromatic methoxy groups.[11][12] |

| C-7 (CH₂) | ~35 | Aliphatic carbon of the methylene bridge. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.[13][14]

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or ZnSe).[13]

-

Apply Pressure : Use the built-in press to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[13]

-

Sample Scan : Acquire the sample spectrum.

-

Cleaning : After measurement, the crystal can be easily wiped clean with a soft cloth or swab, using a suitable solvent like isopropanol or ethanol if necessary.[13]

IR Data: Interpretation and Assignment

The IR spectrum of 2-(4-Methoxybenzyl)phenol is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | The broadness of this strong peak is a hallmark of hydrogen bonding, a key feature of phenols.[5][15][16] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | These absorptions are characteristic of C-H bonds on the benzene rings.[17] |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | These peaks correspond to the methylene (-CH₂) and methoxy (-OCH₃) groups.[17] |

| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring | These medium-to-strong bands are characteristic of the benzene ring skeletal vibrations.[15][16] |

| ~1245 | C-O Stretch | Aryl Ether | A strong band indicating the stretching of the C-O bond of the methoxy group attached to the aromatic ring. |

| ~1220 | C-O Stretch | Phenol | This strong absorption is characteristic of the phenolic C-O bond.[15] |

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted ring | This strong band is diagnostic for the para-substitution pattern on the methoxy-bearing ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint and aids in structural confirmation.[18][19]

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction : A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.

-

Ionization : The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV).[18] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[19]

-

Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[20]

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

MS Data: Interpretation and Fragmentation

The molecular formula of 2-(4-Methoxybenzyl)phenol is C₁₄H₁₄O₂, giving it a molecular weight of 214.26 g/mol .

| m/z Value | Ion Identity | Rationale |

| 214 | [M]⁺• | Molecular Ion Peak : This peak corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound. |

| 121 | [CH₂C₆H₄OCH₃]⁺ | Base Peak : This is typically the most intense peak. It is formed by the highly favorable benzylic cleavage, which breaks the bond between the methylene bridge and the phenol ring, resulting in a stable, resonance-stabilized methoxybenzyl cation (tropylium-like ion). This is a hallmark fragmentation for benzyl ethers and related structures.[21] |

| 107 | [HOC₆H₄CH₂]⁺ | Formed by the alternative benzylic cleavage, resulting in a hydroxybenzyl cation. This fragment is generally less abundant than the m/z 121 ion. |

| 93 | [C₆H₅O]⁺ | Loss of the methoxybenzyl radical from the molecular ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation of other ions. |

Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of 2-(4-Methoxybenzyl)phenol is achieved by the convergence of all spectroscopic data:

-

MS confirms the molecular weight (m/z 214) and reveals the key structural motif through the dominant benzylic cleavage leading to the base peak at m/z 121.

-

IR confirms the presence of the essential functional groups: a broad O-H stretch for the phenol, aromatic C=C and C-H stretches, and strong C-O stretches for the phenol and aryl ether moieties.

-

¹H and ¹³C NMR provide the definitive structural map, confirming the presence of two distinct aromatic rings with their specific substitution patterns, a methylene bridge, and a methoxy group. The chemical shifts, integrations, and coupling patterns align perfectly with the proposed structure.

Together, these techniques provide a self-validating and unequivocal characterization of 2-(4-Methoxybenzyl)phenol, establishing a reliable spectroscopic benchmark for future research and development activities.

References

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Zhang, M., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 22(7), 1258-1266. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group... Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 587-596. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). NMR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts... Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O–H stretching mode of phenol in carbon... Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Formyl-4-(4-methoxyphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-(4-Methoxyphenyl)ethynyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Electron Ionization (EI) [PowerPoint slides]. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 25B-NBOH. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. scribd.com [scribd.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. youtube.com [youtube.com]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. rroij.com [rroij.com]

- 21. GCMS Section 6.13 [people.whitman.edu]

Physical and chemical properties of 2-(4-Methoxybenzyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzyl)phenol is a biphenyl compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its structure, featuring two aromatic rings linked by a methylene bridge with hydroxyl and methoxy functional groups, makes it a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Methoxybenzyl)phenol, supported by experimental data and protocols.

Chemical Identity

-

IUPAC Name: 2-(4-Methoxybenzyl)phenol

-

Synonyms: 2-Benzyl-4-methoxyphenol

-

CAS Number: 38940-06-6[1]

-

Molecular Formula: C₁₄H₁₄O₂[1]

-

Molecular Weight: 214.26 g/mol

Caption: Chemical structure of 2-(4-Methoxybenzyl)phenol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experimental protocols, formulation development, and predicting its pharmacokinetic profile.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 214.26 g/mol | PubChem |

| Predicted Boiling Point | 308.8 ± 17.0 °C at 760 mmHg | Guidechem[2] |

| Predicted Flash Point | 150.4 ± 5.9 °C | Guidechem[2] |

| Predicted Density | 1.1 ± 0.1 g/cm³ | Guidechem[2] |

| Predicted pKa | Not available | - |

| Predicted LogP | 2.87 | Guidechem[2] |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | Vertex AI Search[3] |

Note: Many of the physical properties listed are predicted values and should be confirmed experimentally for critical applications.

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point provides a quick assessment of a compound's purity.

Protocol:

-

A small, finely powdered sample of 2-(4-Methoxybenzyl)phenol is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute).

-

The temperature range over which the sample melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Causality: A pure crystalline solid has a well-defined melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Solubility Assessment

Understanding a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.

Protocol:

-

To a series of vials, add a known amount of 2-(4-Methoxybenzyl)phenol (e.g., 10 mg).

-

Add a measured volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO) to each vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for undissolved solid. If dissolved, add more solute until saturation is reached.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Causality: The solubility of 2-(4-Methoxybenzyl)phenol is governed by the principle of "like dissolves like." Its phenolic hydroxyl group can participate in hydrogen bonding with polar protic solvents, while the benzyl and methoxy groups contribute to its solubility in less polar organic solvents. Its limited water solubility is due to the significant hydrophobic character of the biphenyl scaffold[3].

Caption: Experimental workflow for solubility assessment.

Synthesis and Reactivity

The synthesis of 2-(4-Methoxybenzyl)phenol can be approached through several synthetic routes, often involving the coupling of phenolic and benzyl moieties.

Representative Synthesis Scheme

A common approach involves the Friedel-Crafts alkylation of a phenol with a benzyl halide derivative.

Reaction: 4-Methoxyphenol reacts with 2-hydroxybenzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-(4-Methoxybenzyl)phenol.

Caption: A representative synthesis pathway for 2-(4-Methoxybenzyl)phenol.

Chemical Reactivity

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of substitution are directed by the existing hydroxyl and methoxybenzyl/phenol groups.

-

Methylene Bridge: The benzylic protons of the methylene bridge can be susceptible to oxidation under certain conditions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of 2-(4-Methoxybenzyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methylene bridge protons, the methoxy group protons, and a characteristic signal for the phenolic hydroxyl proton (which may be broad and its chemical shift can be concentration and solvent dependent).

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two aromatic rings, the methylene carbon, and the methoxy carbon[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

-

A strong C-O stretching band for the ether linkage of the methoxy group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2-(4-Methoxybenzyl)phenol[1].

Applications in Drug Development

The hydroxylated biphenyl scaffold is found in many bioactive natural products[5]. 2-(4-Methoxybenzyl)phenol and its derivatives are of interest in drug discovery due to their potential biological activities.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring is crucial for this activity.

-

Antitumor Potential: Related hydroxylated biphenyls have been synthesized and evaluated for their in vitro antitumoral activity against various cancer cell lines, showing promising growth inhibitory effects[5]. The conformational flexibility of the biphenyl system is thought to play a role in its interaction with biological targets[5].

-

Building Block for Complex Molecules: Due to its functional groups, 2-(4-Methoxybenzyl)phenol serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

It is essential to handle 2-(4-Methoxybenzyl)phenol with appropriate safety precautions.

Hazard Identification

Based on GHS classifications for the closely related 2-Benzyl-4-methoxyphenol:

-

Skin Irritation: Causes skin irritation (Category 2)[1].

-

Eye Damage: Causes serious eye damage (Category 1)[1].

-

Respiratory Irritation: May cause respiratory irritation (STOT SE 3)[1].

-

Aquatic Hazard: Very toxic to aquatic life (Acute 1)[1].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-Methoxybenzyl)phenol is a compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical and chemical properties, as outlined in this guide, is fundamental for its safe and effective application in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this versatile molecule. Further experimental validation of the predicted properties is encouraged for applications requiring a high degree of precision.

References

- Vertex AI Search. (n.d.). Eugenol - Solubility of Things.

-

PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved January 22, 2026, from [Link]

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved January 22, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7). Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024). 2-Bromo-4-methoxy-phenol. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2-Benzyl-4-methoxyphenol | C14H14O2 | CID 611778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers

Introduction: The Prominence of the Guaiacol Scaffold in Drug Discovery

2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring phenolic compound that serves as a fundamental building block for a diverse array of biologically active molecules.[1][2][3] Found in wood smoke, creosote, and various plant essential oils, the guaiacol scaffold is embedded in numerous natural products and synthetic constructs with significant therapeutic applications.[1][3][4] Its derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] This technical guide provides an in-depth exploration of the potential biological activities of 2-methoxyphenol derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the guaiacol framework.

I. Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases.[9] 2-Methoxyphenol derivatives have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.[9]

Mechanism of Action

The antioxidant prowess of guaiacol derivatives is primarily attributed to the phenolic hydroxyl group in their structure.[9][10] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[9] The presence of the methoxy group at the ortho position further enhances this activity through electronic effects that stabilize the resulting phenoxy radical.

Theoretical studies using density functional theory have elucidated two primary mechanisms for the peroxyl radical scavenging activity of guaiacol derivatives:[11][12][13]

-

Hydrogen Transfer (HT): In nonpolar environments and at low pH in aqueous solutions, the direct transfer of a hydrogen atom from the phenolic hydroxyl group to the peroxyl radical is the predominant mechanism.[11][12][13]

-

Sequential Proton Electron Transfer (SPET): In aqueous solutions at physiological or higher pH, the SPET mechanism becomes more significant. This involves the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the peroxyl radical.[11][12][13]

The surrounding environment plays a crucial role in the antioxidant activity, with many guaiacol derivatives exhibiting faster reaction rates in aqueous solutions compared to nonpolar media.[11][12][13]

Caption: Hydrogen donation from the phenolic hydroxyl group of a 2-methoxyphenol derivative to a reactive oxygen species.

Structure-Activity Relationship (SAR)

The antioxidant capacity of 2-methoxyphenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, studies comparing various derivatives like guaiacol, vanillin, vanillic alcohol, vanillic acid, and eugenol have shown that their relative reactivity as peroxyl radical scavengers differs depending on the environment (nonpolar vs. aqueous solution).[11][12][13][14] Generally, electron-donating groups enhance antioxidant activity, while electron-withdrawing groups tend to diminish it. The dimerization of 2-methoxyphenols can also lead to compounds with potent antioxidant and anti-inflammatory properties.[6]

Experimental Evaluation of Antioxidant Activity

A variety of in vitro assays are commonly employed to assess the antioxidant potential of 2-methoxyphenol derivatives.

| Assay | Principle | Key Parameters |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | IC50 (concentration required to scavenge 50% of DPPH radicals) |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance. | TEAC (Trolox Equivalent Antioxidant Capacity) |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | ORAC value (expressed as Trolox equivalents) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | FRAP value (expressed as Fe²⁺ equivalents) |

Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the 2-methoxyphenol derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.

-

Include a blank control (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[15] Several 2-methoxyphenol derivatives have demonstrated significant anti-inflammatory effects, making them promising candidates for the development of novel anti-inflammatory agents.[16][17]

Mechanism of Action

The anti-inflammatory properties of 2-methoxyphenol derivatives are often mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines.

-